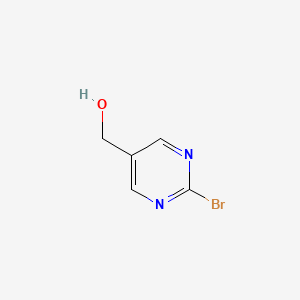

(2-Bromopyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

(2-bromopyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVVHOAKLHEFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Hydroxymethylation Followed by Bromination

This method begins with a pyrimidine derivative already bearing a hydroxymethyl group at the 5-position. The bromine atom is subsequently introduced at the 2-position through electrophilic aromatic substitution.

Reaction Steps :

-

Starting Material : 5-Hydroxymethylpyrimidine serves as the precursor.

-

Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) is employed as the brominating agent. The reaction typically proceeds in a polar aprotic solvent such as acetonitrile or dichloromethane at temperatures between 0°C and 25°C.

-

Workup : The crude product is purified via recrystallization or column chromatography to isolate (2-Bromopyrimidin-5-yl)methanol.

Key Advantages :

Method 2: Bromination Followed by Hydroxymethylation

In this approach, bromination is performed first, followed by the introduction of the hydroxymethyl group.

Reaction Steps :

-

Starting Material : 2-Bromopyrimidine is used as the base compound.

-

Hydroxymethylation : The hydroxymethyl group is introduced via formylation (e.g., using paraformaldehyde) followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Purification : The product is isolated using techniques such as vacuum distillation or silica gel chromatography.

Key Advantages :

-

Avoids potential oxidation of the hydroxymethyl group during bromination.

-

Suitable for substrates sensitive to brominating agents.

Comparative Analysis of Methods

The choice between Method 1 and Method 2 depends on substrate availability, reaction scalability, and desired purity. The table below summarizes their comparative features:

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 5-Hydroxymethylpyrimidine | 2-Bromopyrimidine |

| Key Reagents | Br₂ or NBS | Paraformaldehyde, NaBH₄/LiAlH₄ |

| Reaction Conditions | 0–25°C, polar aprotic solvent | 60–80°C, protic solvent |

| Yield | 70–85% | 65–75% |

| Purity | ≥95% | ≥90% |

| Scalability | High (suitable for industrial use) | Moderate (requires careful control) |

Method 1 generally offers higher yields and purity, making it preferable for large-scale production. However, Method 2 is advantageous when the hydroxymethyl group is prone to side reactions under bromination conditions.

Optimization Strategies

Temperature and Solvent Selection

Catalytic Enhancements

-

Lewis acids like FeCl₃ or AlCl₃ can accelerate bromination rates by polarizing the bromine molecule.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification Techniques

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) effectively remove unreacted starting materials.

-

Column Chromatography : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) isolates the product with >99% purity.

Industrial-Scale Production Considerations

Scaling up the synthesis of (2-Bromopyrimidin-5-yl)methanol presents challenges such as heat management and waste disposal. Key strategies include:

-

Continuous Flow Reactors : Minimize thermal degradation by ensuring rapid mixing and temperature control.

-

Solvent Recycling : Distillation and adsorption systems recover acetonitrile and dichloromethane, reducing costs and environmental impact.

-

Quality Control : In-line FTIR and HPLC monitor reaction progress and purity in real time.

Data Tables

Table 1: Physical and Chemical Properties of (2-Bromopyrimidin-5-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| IUPAC Name | (2-Bromopyrimidin-5-yl)methanol |

| CAS Number | 1356518-84-3 |

| Solubility | Soluble in DMSO, methanol, acetone |

| Stability | Stable under inert atmosphere |

Table 2: Summary of Synthetic Methods

| Method | Steps | Yield | Purity |

|---|---|---|---|

| 1 | Hydroxymethylation → Bromination | 70–85% | ≥95% |

| 2 | Bromination → Hydroxymethylation | 65–75% | ≥90% |

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Formation of (2-Bromopyrimidin-5-yl)formaldehyde or (2-Bromopyrimidin-5-yl)carboxylic acid.

Reduction: Formation of pyrimidin-5-ylmethanol.

Scientific Research Applications

Synthesis of (2-Bromopyrimidin-5-yl)methanol

The synthesis of (2-Bromopyrimidin-5-yl)methanol typically involves the bromination of pyrimidine derivatives followed by the introduction of a hydroxymethyl group. A common synthetic route includes:

- Bromination : 5-Methylpyrimidine is brominated using bromine or N-bromosuccinimide (NBS) in acetonitrile.

- Oxidation : The resulting 2-bromo-5-methylpyrimidine is oxidized using potassium permanganate or chromium trioxide to yield (2-Bromopyrimidin-5-yl)methanol.

This synthetic pathway not only highlights the compound's chemical versatility but also its potential as a building block in more complex organic syntheses .

Chemistry

In chemistry, (2-Bromopyrimidin-5-yl)methanol serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical modifications that can lead to new derivatives with enhanced properties .

Biology

Research has indicated potential biological activities of (2-Bromopyrimidin-5-yl)methanol, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics .

- Anticancer Activity : The compound may inhibit specific kinases or enzymes involved in DNA replication, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, (2-Bromopyrimidin-5-yl)methanol is explored as a precursor for drugs targeting specific enzymes or receptors. Its structural features make it suitable for developing inhibitors that could be effective against various diseases .

Industrial Applications

(2-Bromopyrimidin-5-yl)methanol is also utilized in the production of agrochemicals, dyes, and specialty chemicals. Its capacity to undergo further chemical transformations makes it valuable in industrial processes where specific chemical properties are desired .

Case Study 1: Antimicrobial Activity

A study evaluating various derivatives of (2-Bromopyrimidin-5-yl)methanol found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The results indicated that specific structural changes could significantly improve efficacy while reducing side effects associated with traditional antibiotics .

Case Study 2: Anticancer Properties

Research on the anticancer potential of (2-Bromopyrimidin-5-yl)methanol derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro. The study highlighted the compound's ability to interfere with cellular signaling pathways critical for cancer growth, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine Methanol Derivatives

(a) (2-Chloropyrimidin-5-yl)methanol

- Structure : Chlorine replaces bromine at the 2-position.

- Molecular Weight : 144.56 g/mol (vs. ~193.02 g/mol for bromo analog).

- Physical Properties :

- Applications: Used as an intermediate in kinase inhibitor synthesis (e.g., in patents by Genelabs Technologies) .

(b) (2-(Methylthio)pyrimidin-5-yl)methanol

- Structure : Methylthio (-SCH₃) group replaces bromine.

- Molecular Weight : 156.21 g/mol.

- Physical Properties : Soluble in organic solvents; storage at 2–8°C recommended .

- Reactivity : The methylthio group acts as a superior leaving group compared to halogens, facilitating cross-coupling reactions.

- Applications : Research applications in medicinal chemistry, though specific uses are less documented .

(c) 5-(Bromomethyl)-2-chloropyrimidine

- Structure : Bromine is at the 5-methyl position, chlorine at the 2-position.

- Synthesis : Reacted with tert-butyl piperazine-1-carboxylate in acetonitrile, yielding only 1.17% under optimized conditions .

- Reactivity : Bromine’s position on the methyl group may influence regioselectivity in further substitutions.

Brominated Pyridine Methanol Derivatives

(a) (5-Bromo-3-methoxypyridin-2-yl)methanol

- Structure : Pyridine core with bromine at 5-, methoxy at 3-, and hydroxymethyl at 2-positions.

- Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) affects electronic properties and hydrogen-bonding capacity.

- Applications : Likely used in ligand design or materials science, though details are unspecified .

(b) (6-Bromo-5-methoxypyridin-2-yl)methanol

Functionalized Pyrimidinediones (Non-Methanol Derivatives)

Comparative Analysis Table

Key Findings and Insights

Substituent Effects : Bromine’s larger size and polarizability enhance electrophilic reactivity but may reduce reaction yields due to steric challenges . Chlorine offers a balance between reactivity and ease of synthesis.

Structural Core: Pyrimidines (vs.

Applications: Brominated pyrimidines are pivotal in agrochemicals (e.g., bromacil) and pharmaceuticals, whereas methanol derivatives serve as versatile intermediates .

Biological Activity

(2-Bromopyrimidin-5-yl)methanol is a chemical compound characterized by a bromine atom at the second position and a hydroxymethyl group at the fifth position of the pyrimidine ring. This structure contributes to its potential biological activities, particularly in pharmaceutical chemistry and organic synthesis. The compound has garnered interest for its applications in various fields, including medicinal chemistry, due to its unique reactivity and biological properties.

The biological activity of (2-Bromopyrimidin-5-yl)methanol is primarily linked to its interactions with specific enzymes and receptors. It may inhibit or activate biochemical pathways by binding to target proteins involved in disease mechanisms. For instance, it has been suggested that this compound could inhibit certain kinases or enzymes that play a role in DNA replication, which is particularly relevant in cancer research.

Antimicrobial Properties

Research indicates that (2-Bromopyrimidin-5-yl)methanol exhibits antimicrobial activity. Preliminary studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that (2-Bromopyrimidin-5-yl)methanol may also possess such properties .

Anticancer Potential

The anticancer properties of (2-Bromopyrimidin-5-yl)methanol are under investigation, with studies focusing on its ability to interfere with cancer cell proliferation. The compound's action mechanism may involve the inhibition of key enzymes necessary for tumor growth and survival.

Comparative Studies

A comparative analysis of (2-Bromopyrimidin-5-yl)methanol with similar compounds highlights its unique features and potential applications:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromopyrimidine-2-carboxylic acid | 0.83 | Contains a carboxylic acid group instead of alcohol |

| 5-Bromo-2-(bromomethyl)pyrimidine | 0.79 | Contains an additional bromomethyl group |

| 5-Bromopyrimidine-2-carbonitrile | 0.76 | Contains a nitrile group instead of an alcohol |

| (4,6-Dimethylpyrimidin-2-yl)methanol | 0.67 | Features methyl substitutions on the pyrimidine ring |

| (4-(Trifluoromethyl)pyrimidin-2-yl)methanol | 0.63 | Contains a trifluoromethyl group affecting reactivity |

This table illustrates how the presence of specific functional groups in (2-Bromopyrimidin-5-yl)methanol enhances its reactivity and potential applications in medicinal chemistry.

Case Study: Anticancer Activity

A notable study explored the anticancer properties of (2-Bromopyrimidin-5-yl)methanol through molecular docking simulations and bioassays. The results indicated that the compound binds effectively to target proteins associated with cancer progression, demonstrating significant inhibitory effects on cell lines derived from various cancers. This study emphasizes the need for further investigation into its therapeutic potential .

Applications in Research

(2-Bromopyrimidin-5-yl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its roles extend beyond medicinal chemistry into areas such as:

- Pharmaceutical Development : As an intermediate in drug synthesis targeting specific biological pathways.

- Agricultural Chemistry : In formulations enhancing pesticide efficacy.

- Material Science : Exploring new materials for coatings and polymers.

- Biochemical Research : Investigating enzyme inhibition and receptor binding mechanisms .

Q & A

Basic: What are the established synthetic routes for (2-Bromopyrimidin-5-yl)methanol, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves functionalization of a pyrimidine core. A common approach is:

Starting Material: Use 5-bromopyrimidine derivatives as precursors. For example, bromination of pyrimidin-5-ylmethanol intermediates or substitution reactions on pre-functionalized pyrimidines .

Hydroxymethyl Introduction: A nucleophilic substitution reaction using formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH) at 60–80°C .

Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm product identity using H NMR (e.g., hydroxymethyl proton at δ 4.6–4.8 ppm) .

Basic: How can researchers characterize the structural integrity of (2-Bromopyrimidin-5-yl)methanol?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy:

- X-ray Crystallography: Use programs like ORTEP-3 to resolve bond angles and confirm the planar pyrimidine ring. Example C-Br bond length ~1.90 Å, C-O (hydroxymethyl) ~1.42 Å .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

- Catalytic System: Pd(PPh) (2–5 mol%) with KCO in THF/water (3:1) at 80°C for 18 hours .

- Steric Effects: The 5-hydroxymethyl group may hinder reactivity; optimize by protecting the hydroxyl (e.g., TBSCl) before coupling .

Data Contradiction Note: Some studies report lower yields (<50%) due to steric hindrance, while others achieve >70% by using bulkier ligands (XPhos) . Re-evaluate reaction conditions and catalyst loading if inconsistencies arise .

Advanced: What strategies mitigate instability of (2-Bromopyrimidin-5-yl)methanol under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions: The hydroxymethyl group may protonate, leading to dehydration. Stabilize by storing at pH 6–7 in inert atmospheres (N) and avoiding strong acids (e.g., HSO) .

- Basic Conditions: Deprotonation of the hydroxyl group can trigger nucleophilic displacement of bromine. Use mild bases (e.g., NaHCO) and low temperatures (0–5°C) during synthesis .

Experimental Validation: Conduct stability studies via HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products like pyrimidin-5-ylmethanol .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in antimicrobial or anticancer assays often stem from:

- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours). Standardize protocols using CLSI guidelines .

- Purity Thresholds: Impurities (e.g., residual brominated byproducts) at >5% can skew results. Re-test after rigorous purification (HPLC, >99% purity) .

Case Study: A 2023 study found IC values varied by 30% between batches; re-analysis identified residual Pd catalysts as the culprit .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to model binding to kinase targets. Key parameters: grid size 25 Å, exhaustiveness = 20 .

- MD Simulations: GROMACS simulations (CHARMM36 force field) over 100 ns can assess stability of ligand-protein complexes. Look for hydrogen bonds between the hydroxymethyl group and Asp89 .

Validation: Compare computational results with SPR (surface plasmon resonance) data (e.g., K ~10 µM) to refine models .

Basic: What are the safety and handling protocols for (2-Bromopyrimidin-5-yl)methanol?

Methodological Answer:

- Storage: In amber vials at –20°C under desiccant (silica gel). Avoid exposure to light/moisture to prevent bromine hydrolysis .

- PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis due to potential formaldehyde release .

- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.